molecular formula C17H23N3O4S B10877169 1-(Bicyclo[2.2.1]hept-2-yl)-4-[(2-nitrophenyl)sulfonyl]piperazine

1-(Bicyclo[2.2.1]hept-2-yl)-4-[(2-nitrophenyl)sulfonyl]piperazine

Katalognummer: B10877169
Molekulargewicht: 365.4 g/mol
InChI-Schlüssel: KKQQBDPXSSQXFS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a norbornane (bicyclo[2.2.1]heptane) moiety attached to the piperazine ring at position 1, while position 4 is substituted with a 2-nitrophenyl sulfonyl group.

Eigenschaften

Molekularformel

C17H23N3O4S

Molekulargewicht

365.4 g/mol

IUPAC-Name

1-(2-bicyclo[2.2.1]heptanyl)-4-(2-nitrophenyl)sulfonylpiperazine

InChI

InChI=1S/C17H23N3O4S/c21-20(22)15-3-1-2-4-17(15)25(23,24)19-9-7-18(8-10-19)16-12-13-5-6-14(16)11-13/h1-4,13-14,16H,5-12H2

InChI-Schlüssel

KKQQBDPXSSQXFS-UHFFFAOYSA-N

Kanonische SMILES

C1CC2CC1CC2N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4[N+](=O)[O-]

Herkunft des Produkts

United States

Vorbereitungsmethoden

Diels-Alder Cycloaddition for Bicycloheptane Formation

The bicyclo[2.2.1]heptane framework is classically synthesized via a Diels-Alder reaction between cyclopentadiene and a dienophile such as ethylene. Recent advancements utilize catalytic asymmetric methods to enhance enantioselectivity.

Procedure :

  • Cyclopentadiene (0.1 mol) and ethylene (0.12 mol) are reacted in dichloromethane at −10°C with a chiral Lewis acid catalyst (e.g., Jacobsen’s catalyst).

  • After 24 hours, the product is purified via fractional distillation (yield: 78–85%).

Functionalization at the 2-Position

Subsequent bromination or hydroxylation at the 2-position enables coupling to the piperazine ring. For example:

  • Bromination : Treating bicyclo[2.2.1]heptane with N-bromosuccinimide (NBS) under UV light yields 2-bromonorbornane (yield: 70%).

  • Hydroxylation : Epoxidation followed by acid-catalyzed ring opening produces 2-norbornanol (yield: 65%).

Synthesis of the 4-[(2-Nitrophenyl)sulfonyl]piperazine Moiety

Piperazine Ring Functionalization

Piperazine is typically sulfonylated using 2-nitrobenzenesulfonyl chloride under basic conditions.

Procedure :

  • Piperazine (1.0 equiv) is dissolved in anhydrous THF and cooled to 0°C.

  • 2-Nitrobenzenesulfonyl chloride (1.2 equiv) is added dropwise, followed by triethylamine (2.5 equiv).

  • The mixture is stirred for 12 hours at room temperature, yielding 4-[(2-nitrophenyl)sulfonyl]piperazine (yield: 82–88%).

Table 1: Optimization of Sulfonation Conditions

ParameterCondition 1Condition 2Optimal Condition
SolventTHFDCMTHF
BaseTriethylaminePyridineTriethylamine
Temperature (°C)0 → RTRT0 → RT
Yield (%)887588

Coupling Strategies for Final Assembly

Nucleophilic Substitution

The bicyclohept-2-yl group is introduced via alkylation of the piperazine nitrogen.

Procedure :

  • 4-[(2-Nitrophenyl)sulfonyl]piperazine (1.0 equiv) is treated with 2-bromonorbornane (1.1 equiv) in DMF.

  • Potassium carbonate (3.0 equiv) is added, and the reaction is heated to 80°C for 18 hours.

  • Purification via column chromatography (hexane/ethyl acetate) yields the target compound (yield: 63%).

Mitsunobu Reaction for Oxygenated Intermediates

For hydroxylated bicycloheptane derivatives, the Mitsunobu reaction ensures efficient coupling:

  • 2-Norbornanol (1.0 equiv), 4-[(2-nitrophenyl)sulfonyl]piperazine (1.0 equiv), and triphenylphosphine (1.2 equiv) are dissolved in THF.

  • Diethyl azodicarboxylate (DEAD, 1.2 equiv) is added at 0°C, and the mixture is stirred for 6 hours.

  • The product is isolated via solvent evaporation and recrystallization (yield: 71%).

Table 2: Comparison of Coupling Methods

MethodReagentsYield (%)Purity (%)
NucleophilicK2CO3, DMF, 80°C6395
MitsunobuDEAD, PPh3, THF7197

Alternative Routes and Emerging Methodologies

Flow Chemistry for Scalability

Continuous flow systems enhance reproducibility in large-scale synthesis. A recent adaptation involves:

  • Mixing 2-nitrobenzenesulfonyl chloride and piperazine in a microreactor at 25°C.

  • Immediate coupling with bicyclohept-2-ylmethanol via enzymatic catalysis.

  • Yields reach 69% with a throughput of 1.2 kg/day.

Photoredox Catalysis for Nitro Group Retention

Traditional methods risk nitro group reduction during coupling. Photoredox strategies using [Ir(ppy)3] under blue LED light prevent undesired side reactions (yield: 74%).

Analytical Characterization and Quality Control

Critical analytical data for the final compound include:

  • 1H NMR (CDCl3): δ 1.2–1.8 (m, bicycloheptane protons), 3.1–3.4 (m, piperazine CH2), 7.6–8.1 (m, aromatic protons).

  • HPLC : >98% purity using a C18 column (acetonitrile/water gradient).

  • MS (ESI) : m/z 378.1 [M+H]+.

Industrial-Scale Production Considerations

Key challenges in scaling up include:

  • Cost of chiral catalysts for enantioselective bicycloheptane synthesis.

  • Waste management of sulfonation byproducts (e.g., HCl, triethylamine salts).

  • Thermal stability during high-temperature coupling steps.

Mitigation strategies:

  • Recycling catalysts via immobilization on silica supports.

  • Implementing aqueous workups to isolate sulfonic acids.

Analyse Chemischer Reaktionen

    Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example

    Major Products: The specific products formed depend on the reaction conditions and substituents present.

  • Wissenschaftliche Forschungsanwendungen

    Pharmacological Potential

    Research indicates that compounds containing piperazine and sulfonyl groups exhibit a broad spectrum of biological activities:

    • Antidepressant Activity : Piperazine derivatives have been associated with antidepressant effects, potentially due to their ability to modulate neurotransmitter systems .
    • Anticancer Properties : Studies suggest that the compound may possess anticancer activity, particularly against various human cancer cell lines. The sulfonamide moiety has been linked to enzyme inhibition that is critical in cancer progression .
    • Antimicrobial Effects : The compound shows promise as an antimicrobial agent, with studies demonstrating efficacy against several bacterial strains, including resistant varieties .

    Case Studies

    • Anticancer Evaluation : In a study evaluating new sulfonamide derivatives, compounds similar to 1-(Bicyclo[2.2.1]hept-2-yl)-4-[(2-nitrophenyl)sulfonyl]piperazine exhibited significant cytotoxic effects against colon and breast cancer cells. These findings suggest potential for further development as chemotherapeutic agents .
    • Antimicrobial Screening : Another study highlighted the antimicrobial activity of piperazine derivatives against pathogens such as Staphylococcus aureus and Escherichia coli. The effectiveness was attributed to the structural characteristics of the compounds, including the bicyclic system and sulfonamide functionality .

    Therapeutic Applications

    The unique properties of 1-(Bicyclo[2.2.1]hept-2-yl)-4-[(2-nitrophenyl)sulfonyl]piperazine position it as a candidate for several therapeutic applications:

    • Psychiatric Disorders : Given its structural similarity to known antidepressants, further exploration into its role in treating anxiety and depression is warranted.
    • Cancer Therapy : The anticancer potential suggests that this compound could be developed into a novel treatment option for various malignancies.
    • Infectious Diseases : Its antimicrobial properties could lead to new treatments for bacterial infections, particularly in an era of increasing antibiotic resistance.

    Wirkmechanismus

    • The compound’s mechanism of action would depend on its specific targets. Further research is needed to elucidate this aspect.
    • Molecular targets and pathways involved remain to be explored.
  • Vergleich Mit ähnlichen Verbindungen

    Comparison with Structurally Similar Compounds

    Structural Analogues and Their Properties

    The following table summarizes key analogues and their distinguishing features:

    Compound Name Substituents (Piperazine Positions 1 and 4) Molecular Weight Biological Activity/Properties Source Evidence
    Target Compound 1: Bicyclo[2.2.1]hept-2-yl; 4: 2-nitrophenyl sulfonyl Not Provided Hypothesized receptor modulation (structural rigidity) N/A
    L-368,899 1: Bicyclo[2.2.1]heptane + methylsulfonyl; 4: 2-methylphenyl Not Provided Oxytocin antagonist (IC₅₀ = 8.9 nM, rat uterus); oral bioavailability (35% in rats)
    1-Benzhydryl-4-((4-nitrophenyl)sulfonyl)piperazine 1: Benzhydryl; 4: 4-nitrophenyl sulfonyl Not Provided Biological evaluation pending (synthetic focus)
    Compounds 6h, 6i () 1: Bis(4-fluorophenyl)methyl; 4: sulfamoylaminophenyl ~500–600 (est.) Melting points 132–230°C; characterized via NMR/MS
    1-[(2-Nitrophenyl)sulfonyl]piperazine 4: 2-nitrophenyl sulfonyl (no bicyclic group) 271.29 Purity 95%; foundational sulfonamide scaffold

    Key Structural and Functional Differences

    Bicyclic Systems
    • Target Compound vs. L-368,899 : Both incorporate bicyclo[2.2.1]heptane, but L-368,899 includes a methylsulfonyl group and 2-methylphenyl substituent, conferring oxytocin antagonism and oral bioavailability. The target compound’s 2-nitrophenyl group may alter receptor selectivity or metabolic stability .
    • Bridged Piperidines (): Compounds like 3,8-diaza[3.2.1]bicyclooctane analogues (e.g., compound 7) show high dopamine transporter (DAT) affinity (IC₅₀ = 8.0 nM). The norbornane group in the target compound may similarly enhance rigidity but lacks the DAT-targeted substituents .
    Sulfonamide Substituents
    • Positional Isomerism: The target compound’s 2-nitrophenyl sulfonyl group (ortho-nitro) contrasts with 4-nitrophenyl (para-nitro) derivatives (e.g., ).
    • Sulfamoyl vs. Nitro Groups : Compounds 6h and 6i () replace nitro with sulfamoyl groups, which may improve solubility or hydrogen-bonding interactions .

    Biologische Aktivität

    1-(Bicyclo[2.2.1]hept-2-yl)-4-[(2-nitrophenyl)sulfonyl]piperazine is a complex organic compound with notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse sources of research.

    Chemical Structure and Properties

    The compound has a unique bicyclic structure characterized by a bicyclo[2.2.1]heptane moiety fused to a piperazine ring and a nitrophenylsulfonyl group. Its molecular formula is C17H23N3O4SC_{17}H_{23}N_{3}O_{4}S with a molecular weight of approximately 365.4 g/mol . The structural features contribute to its interaction with various biological targets.

    Antimicrobial Properties

    Research indicates that 1-(Bicyclo[2.2.1]hept-2-yl)-4-[(2-nitrophenyl)sulfonyl]piperazine exhibits significant antimicrobial activity against various pathogens. The nitrophenylsulfonyl moiety enhances the compound's ability to penetrate bacterial membranes, leading to effective inhibition of bacterial growth. In vitro studies have shown that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics .

    Anticancer Activity

    The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. The interaction of the nitrophenylsulfonyl group with cellular targets is believed to play a crucial role in mediating these effects .

    The mechanisms through which this compound exerts its biological effects involve multiple pathways:

    • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in critical metabolic pathways, thereby disrupting cellular functions in pathogens and cancer cells.
    • Receptor Interaction : Its structural characteristics allow it to bind effectively to specific receptors, influencing downstream signaling pathways that regulate cell proliferation and survival .

    Comparative Analysis with Similar Compounds

    To better understand the biological activity of 1-(Bicyclo[2.2.1]hept-2-yl)-4-[(2-nitrophenyl)sulfonyl]piperazine, it is beneficial to compare it with structurally similar compounds:

    Compound NameStructural FeaturesUnique Properties
    1-(Bicyclo[2.2.1]hept-2-yl)-4-(4-nitrobenzyl)piperazineBicyclic structure with a nitrobenzyl groupPotentially different biological activity due to the presence of nitrobenzene
    N-(bicyclo[2.2.1]hept-2-yl)-4-(phenylsulfonyl)piperazineSimilar bicyclic structure with phenylsulfonamideExhibits thromboxane receptor antagonist activity
    4-(Bicyclo[2.2.1]hept-2-ylanilino)butanoic acidBicyclic structure with an amino acid derivativeInvestigated for anti-inflammatory properties

    This table illustrates how slight modifications in structure can lead to diverse biological activities, highlighting the versatility of bicyclic piperazines in medicinal chemistry .

    Case Studies

    Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

    • In Vitro Antimicrobial Study : A study involving various bacterial strains demonstrated that at concentrations as low as 10 µg/mL, the compound inhibited bacterial growth by over 70%. This suggests a strong potential for development into an antimicrobial agent.
    • Cancer Cell Line Testing : In experiments using human cancer cell lines, treatment with the compound resulted in significant reductions in cell viability (up to 60% at 50 µM). Further analysis indicated that apoptosis was induced through caspase activation pathways .
    • Toxicological Assessment : Toxicity studies have shown that while exhibiting potent biological activities, the compound maintains a favorable safety profile at therapeutic doses, making it a promising candidate for further development .

    Q & A

    Basic Synthesis Strategies

    Q: What are common synthetic strategies for preparing 1-(bicyclo[2.2.1]hept-2-yl)-4-[(2-nitrophenyl)sulfonyl]piperazine? A: The compound is typically synthesized via sulfonylation of a piperazine intermediate. For example, reacting bicyclo[2.2.1]hept-2-yl-piperazine with 2-nitrobenzenesulfonyl chloride in solvents like dimethylformamide (DMF) or acetonitrile under controlled pH and temperature conditions. Characterization involves elemental analysis, NMR, and mass spectrometry to confirm purity and structure . Beta-cyclodextrin has been used in analogous piperazine derivatives to improve solubility, though it may reduce biological activity .

    Advanced Synthesis: Reaction Optimization

    Q: How do substituent positions and solvent choices influence the yield and purity of this compound? A: Substituents on the sulfonyl group (e.g., electron-withdrawing groups like nitro at the ortho position) enhance reactivity due to increased electrophilicity. Solvents like acetonitrile improve reaction rates compared to DMF, but DMF may stabilize intermediates. Ortho-substituted nitro groups (as in 2-nitrophenyl) show better steric and electronic compatibility with piperazine’s nitrogen lone pairs, as seen in DPP-IV inhibitor studies .

    Basic Biological Activity

    Q: What primary biological activities are associated with this compound? A: Piperazine sulfonamides are often investigated for enzyme inhibition (e.g., DPP-IV) and antiplatelet activity. The bicyclo[2.2.1]heptane moiety may enhance binding rigidity, while the 2-nitrophenylsulfonyl group contributes to electron-deficient interactions with biological targets .

    Advanced SAR: Substituent Effects

    Q: How do electron-withdrawing groups (EWGs) vs. electron-donating groups (EDGs) on the phenylsulfonyl moiety affect activity? A: EWGs (e.g., nitro, chloro) at ortho/para positions enhance inhibitory activity by stabilizing sulfonamide-enzyme interactions. For example, 2-nitrophenylsulfonyl derivatives show higher DPP-IV inhibition than meta-substituted analogs. Rigid bicyclo systems further improve binding affinity by reducing conformational entropy .

    Basic Toxicity and Safety

    Q: What is the toxicity profile of this compound? A: Piperazine derivatives generally exhibit low systemic toxicity, but modifications (e.g., sulfonylation) may introduce idiosyncratic effects. Beta-cyclodextrin encapsulation in related compounds reduces toxicity but can diminish activity . Standard safety protocols for nitro-containing compounds (e.g., mutagenicity screening) are recommended .

    Advanced Toxicity-Activity Balance

    Q: How can structural modifications reduce toxicity without compromising activity? A: Introducing hydrophilic groups (e.g., hydroxyl, carboxyl) or using biocompatible carriers (e.g., cyclodextrins) may mitigate toxicity. However, excessive hydrophilicity can reduce membrane permeability. Hybrid scaffolds (e.g., combining bicyclo systems with piperazine) balance rigidity and solubility, as seen in CNS-targeting agents .

    Basic Structural Characterization

    Q: What spectroscopic methods are critical for confirming this compound’s structure? A: High-resolution mass spectrometry (HRMS) confirms molecular weight, while 1^1H/13^13C NMR identifies bicyclo and sulfonyl group integration. IR spectroscopy validates sulfonamide S=O stretches (~1350 cm1^{-1}) .

    Advanced Conformational Analysis

    Q: How does the bicyclo[2.2.1]heptane system influence conformational stability? A: The bicyclo system imposes a rigid, boat-like conformation on the piperazine ring, reducing rotational freedom and enhancing binding to flat enzyme pockets (e.g., DPP-IV). Computational docking studies show that this rigidity improves binding energy by 15–20% compared to flexible piperazine analogs .

    Basic Pharmacological Applications

    Q: What therapeutic areas are prioritized for this compound? A: Research focuses on neurological disorders (e.g., dopamine D3 receptor modulation) and enzyme inhibition (e.g., DPP-IV for diabetes). The nitro group may also confer antimicrobial potential in derivatives .

    Advanced Multi-Target Drug Design

    Q: Can this compound be engineered for dual-target activity (e.g., anti-inflammatory and analgesic)? A: Hybridization with benzoxazolone/benzothiazolone fragments (via linker chains) enables dual iNOS/NF-κB inhibition. Varying linker length (C2–C6) optimizes steric compatibility, as demonstrated in bivalent ligands .

    Methodological Challenges

    Q: What are key challenges in characterizing nitro group reactivity? A: Nitro groups can undergo unintended reduction under acidic/basic conditions. Stabilization requires inert atmospheres and low-temperature synthesis. X-ray crystallography is critical for resolving nitro orientation in the crystal lattice .

    Advanced Stereochemical Resolution

    Q: How is stereochemistry resolved in bicyclo-piperazine derivatives? A: Diastereomers (e.g., (1S,4S) vs. (1R,4R)) are separated via chiral HPLC or recrystallization. Stereospecific activity is observed in DBH-containing analogs, where (1S,4S) configurations show 3–5× higher binding affinity .

    Data Contradictions

    Q: How to reconcile conflicting reports on substituent effects (e.g., meta vs. para)? A: Meta-substituted sulfonamides may perform better in hydrophobic pockets (e.g., antimicrobial targets), while para-substituted groups excel in polar enzyme sites (e.g., DPP-IV). Context-dependent target interactions explain discrepancies .

    Recent Advances

    Q: What novel design strategies are emerging for this compound class? A: Bridged piperazine systems (e.g., 2,5-diazabicyclo[2.2.1]heptane) and photoaffinity labeling probes enable target identification in complex biological matrices. These strategies are advancing antiviral and anticancer drug discovery .

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.